Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-)
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Overview
Description
Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic-inorganic compound It features a unique structure combining azo dyes and triazolium salts with a zincate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Azo Dye: The azo dye component can be synthesized through a diazotization reaction followed by azo coupling.
Synthesis of the Triazolium Salt: The triazolium salt can be prepared by alkylation of a triazole derivative.
Complexation with Zincate: The final step involves the complexation of the azo-triazolium compound with a zincate salt under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction reactions can also occur, potentially breaking the azo bond.
Substitution: Substitution reactions might take place at the triazolium ring or the indole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or zinc dust.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the azo group might yield the corresponding amines.
Scientific Research Applications
Chemistry
Dye Chemistry: The compound could be used in the development of new dyes with specific properties.
Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine
Biological Staining: Potential use in staining biological tissues for microscopic analysis.
Pharmaceuticals: Exploration of its biological activity for potential therapeutic applications.
Industry
Materials Science: Use in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism by which Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects would depend on its specific application. For example, in dye chemistry, the azo group is responsible for the compound’s color properties. In biological applications, the compound might interact with cellular components through binding or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo groups.
Triazolium Salts: Compounds with similar triazolium structures.
Zincate Complexes: Other compounds featuring zincate anions.
Uniqueness
The uniqueness of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its combination of these three components, potentially offering unique properties and applications not found in simpler compounds.
Properties
CAS No. |
85392-70-7 |
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Molecular Formula |
C44H50Cl4N12Zn |
Molecular Weight |
954.1 g/mol |
IUPAC Name |
(2,4-diethyl-1,2,4-triazol-4-ium-3-yl)-(1-ethyl-2-phenylindol-3-yl)diazene;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C22H25N6.4ClH.Zn/c2*1-4-26-16-23-28(6-3)22(26)25-24-20-18-14-10-11-15-19(18)27(5-2)21(20)17-12-8-7-9-13-17;;;;;/h2*7-16H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
MTWCEKJEEWYENC-UHFFFAOYSA-J |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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